molecular formula C12H18N2O B13217535 3-[(Benzylamino)methyl]pyrrolidin-3-ol

3-[(Benzylamino)methyl]pyrrolidin-3-ol

Cat. No.: B13217535
M. Wt: 206.28 g/mol
InChI Key: ZEBKTLRXRLSWRZ-UHFFFAOYSA-N
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Description

3-[(Benzylamino)methyl]pyrrolidin-3-ol (CAS 1072828-08-0) is a synthetic organic compound featuring a pyrrolidine ring, a privileged scaffold in medicinal chemistry and drug discovery . The molecule's structure incorporates both a benzylamino-methyl and a hydroxyl functional group on the same carbon of the pyrrolidine ring, creating a multifunctional building block with significant potential for pharmaceutical research. The core pyrrolidine ring is a saturated, five-membered nitrogen heterocycle highly valued for its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space due to sp 3 -hybridization . This non-planarity, a phenomenon known as "pseudorotation," allows the molecule to adopt various energetically favorable conformations, which is a crucial feature for optimizing binding interactions with biological targets such as enzymes and receptors . Furthermore, the stereogenicity of the pyrrolidine carbons means that different stereoisomers of this compound can be explored to achieve a more specific biological profile and better selectivity, in line with the design of modern stereoisomeric drugs . This compound serves as a versatile intermediate for constructing novel, biologically active molecules. Its structure is particularly relevant for developing inhibitors of carbohydrate-processing enzymes (glycosidases and glycosyltransferases) , which are targets for treatments against diseases like diabetes, cancer, and lysosomal storage disorders . The presence of the hydroxyl and secondary amine groups makes it a suitable precursor for synthesing multivalent iminosugar clusters, a strategy known to markedly enhance enzyme inhibition compared to monovalent analogs . More broadly, pyrrolidine derivatives are extensively investigated as key components in agonists and antagonists for various disease targets, including G-protein-coupled receptors (GPCRs) . Safety and Handling: This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Datasheet (SDS) for detailed hazard, handling, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-[(benzylamino)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C12H18N2O/c15-12(6-7-13-9-12)10-14-8-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2

InChI Key

ZEBKTLRXRLSWRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CNCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Benzylamino Methyl Pyrrolidin 3 Ol and Its Analogs

Retrosynthetic Analysis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol

A retrosynthetic analysis of this compound allows for the identification of potential starting materials and key bond disconnections that can simplify the synthesis.

The structure of this compound offers several logical points for disconnection. A primary disconnection can be made at the C-N bond of the benzylamino group, suggesting a precursor such as 3-(aminomethyl)pyrrolidin-3-ol (B12326091), which could then be benzylated. A further disconnection of the C-C bond between the pyrrolidine (B122466) ring and the aminomethyl group points towards a 3-hydroxy-3-cyanopyrrolidine intermediate. This, in turn, suggests a protected pyrrolidin-3-one as a key starting material.

Another retrosynthetic approach involves the disconnection of the pyrrolidine ring itself. This could involve a [3+2] cycloaddition reaction or an intramolecular cyclization of an acyclic precursor. For instance, an epoxy amine could undergo an intramolecular ring-opening to form the 3-hydroxypyrrolidine ring system.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This disconnection suggests a reductive amination between 3-(aminomethyl)pyrrolidin-3-ol and benzaldehyde.

Disconnection 2 (C-C bond): This points to a precursor like a protected 3-amino-3-cyanopyrrolidine, which can be formed from a protected pyrrolidin-3-one via a Strecker-type reaction.

Precursor: A suitable N-protected pyrrolidin-3-one.

This analysis identifies N-protected pyrrolidin-3-ones as crucial precursors for the synthesis of this compound.

Development of Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multistep synthetic routes can be devised to access this compound.

A common strategy begins with an N-protected pyrrolidin-3-one. The synthesis can proceed through the following steps:

Formation of a Cyanohydrin: The N-protected pyrrolidin-3-one can be reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), to form the corresponding cyanohydrin. This reaction establishes the quaternary center at the C3 position.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Introduction of the Benzyl (B1604629) Group: The resulting 3-(aminomethyl)pyrrolidin-3-ol can undergo reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride to yield the target compound.

Deprotection: If necessary, the protecting group on the pyrrolidine nitrogen can be removed in the final step.

An alternative approach could involve the use of a Grignard reaction. An N-protected pyrrolidin-3-one could be reacted with a suitable Grignard reagent to introduce the aminomethyl precursor group. However, this would require a protected aminomethyl Grignard reagent, which can be challenging to prepare and use.

The table below summarizes a potential multistep synthesis strategy.

StepReactionReagents and ConditionsIntermediate/Product
1Protection of Pyrrolidin-3-oneBoc₂O, Et₃N, CH₂Cl₂N-Boc-pyrrolidin-3-one
2Cyanohydrin FormationTMSCN, ZnI₂ (cat.), CH₂Cl₂3-cyano-3-hydroxy-N-Boc-pyrrolidine
3Nitrile ReductionLiAlH₄, THF, then H₂O workup3-(aminomethyl)-3-hydroxy-N-Boc-pyrrolidine
4Reductive AminationBenzaldehyde, NaBH(OAc)₃, CH₂Cl₂3-[(Benzylamino)methyl]-N-Boc-pyrrolidin-3-ol
5DeprotectionTFA or HCl in DioxaneThis compound

The use of protecting groups is essential in the synthesis of this compound to prevent unwanted side reactions. The pyrrolidine nitrogen is nucleophilic and can interfere with several steps of the synthesis.

Commonly used protecting groups for the pyrrolidine nitrogen include the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. The Cbz group is also robust and is typically removed by catalytic hydrogenation.

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. For instance, if a catalytic hydrogenation step is planned for nitrile reduction, a Cbz group would be cleaved simultaneously, which may or may not be desirable.

The following table details common protecting groups used in pyrrolidine synthesis.

Protecting GroupStructureIntroduction ReagentsDeprotection Conditions
tert-Butyloxycarbonyl (Boc)-C(O)O(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) or HCl
Benzyloxycarbonyl (Cbz)-C(O)OCH₂PhBenzyl chloroformateH₂, Pd/C

Stereoselective Synthesis of Chiral this compound Isomers

The C3 position of this compound is a stereocenter. Therefore, the development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure isomers.

Asymmetric catalysis can be employed to introduce chirality at the C3 position. One approach is the asymmetric addition of a cyanide equivalent to the N-protected pyrrolidin-3-one. This can be achieved using a chiral Lewis acid catalyst to control the facial selectivity of the nucleophilic attack.

Another strategy involves the asymmetric reduction of a suitable precursor. For example, a 3-acyl-3-aminopyrrolidine derivative could be synthesized, followed by a stereoselective reduction of the ketone using a chiral reducing agent or a catalyst such as a Noyori-type ruthenium complex.

The table below provides examples of asymmetric catalytic systems that could be adapted for the synthesis of chiral this compound.

Reaction TypeCatalyst SystemChiral LigandExpected Outcome
Asymmetric CyanosilylationTi(OiPr)₄Chiral diolEnantioselective formation of the cyanohydrin
Asymmetric HydrogenationRuCl₂(diphosphine)(diamine)(R,R)- or (S,S)-TsDPENStereoselective reduction of a ketone precursor

Chiral Auxiliary-Mediated Synthesis

One of the most effective strategies for controlling stereochemistry during a synthesis is the use of a chiral auxiliary. This approach involves temporarily incorporating a chiral molecule into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed and ideally recycled.

For the synthesis of this compound, a chiral auxiliary could be employed at various stages. A common strategy involves the use of oxazolidinone auxiliaries, popularized by David Evans, which can be used to direct asymmetric alkylation or aldol reactions. For instance, a precursor to the pyrrolidine ring could be coupled with a chiral oxazolidinone. Subsequent reactions to build the pyrrolidine scaffold would be influenced by the steric hindrance of the auxiliary, leading to the formation of one enantiomer in excess.

Another widely used class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine. wikipedia.org Amides formed from pseudoephedrine and a carboxylic acid can be enolized and subsequently alkylated with high diastereoselectivity. This method could be adapted to introduce chirality early in the synthesis of a pyrrolidine precursor.

The selection of a suitable chiral auxiliary is critical and often depends on the specific reaction conditions and the desired stereochemical outcome. The N-tert-butanesulfinyl group has also emerged as a powerful chiral auxiliary in the synthesis of chiral amines and has been used to direct the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions. acs.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionTypical Diastereomeric Excess (d.e.)Reference
Evans OxazolidinonesAldol Reactions, Alkylations>95%
PseudoephedrineAlkylation of Amide Enolates>90% wikipedia.org
N-tert-ButanesulfinamideSynthesis of Chiral Amines>98% acs.orgnih.gov

This table presents illustrative data for well-established chiral auxiliaries and their typical performance in relevant transformations.

Resolution Techniques for Enantiomers

When a stereoselective synthesis is not employed, the resulting racemic mixture of enantiomers must be separated, a process known as resolution. Several techniques can be applied to resolve the enantiomers of this compound.

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Common resolving agents include tartaric acid and its derivatives. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds. mdpi.com

Enzymatic Kinetic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This process, known as kinetic resolution, can be used to separate enantiomers. For example, a lipase could be used to selectively acylate one enantiomer of a pyrrolidin-3-ol derivative, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

Table 2: Comparison of Resolution Techniques

TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt FormationDifferent solubility of diastereomeric saltsScalable, cost-effectiveTrial-and-error process, may require multiple recrystallizations
Chiral ChromatographyDifferential interaction with a chiral stationary phaseHigh purity, applicable to a wide range of compoundsExpensive for large-scale separation, requires specialized equipment
Enzymatic Kinetic ResolutionStereoselective enzymatic reactionHigh enantioselectivity, mild reaction conditionsMaximum theoretical yield of 50% for one enantiomer, enzyme cost and stability

Optimization of Synthetic Yields and Purity Profiles

Optimizing the synthetic route to this compound is crucial for its practical application. This involves maximizing the chemical yield and ensuring high purity of the final product. Key steps that often require optimization include the formation of the pyrrolidine ring and the introduction of the benzylamino group.

For instance, the N-benzylation of a 3-(aminomethyl)pyrrolidin-3-ol precursor would typically involve reaction with benzyl bromide or a related electrophile in the presence of a base. researchgate.net The choice of solvent, base, temperature, and reaction time can significantly impact the yield and the formation of byproducts. A systematic study of these parameters, often using design of experiment (DoE) methodologies, can lead to a robust and high-yielding process.

Purification strategies are also critical for achieving high purity. While chromatography is a common laboratory technique, for larger scale production, crystallization is often preferred due to its efficiency and cost-effectiveness. Developing a reliable crystallization procedure that effectively removes impurities is a key aspect of process optimization.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. vjol.info.vn Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Use of Greener Solvents: Traditional organic solvents often have significant environmental and health impacts. Replacing them with greener alternatives, such as water, ethanol, or supercritical fluids, can significantly improve the sustainability of a synthesis. vjol.info.vn For example, multicomponent reactions in ethanol have been reported for the synthesis of other pyrrolidinone derivatives. vjol.info.vn

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a cornerstone of green chemistry. Catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste. For the synthesis of pyrrolidine derivatives, organocatalysis and metal-based catalysis have been employed to achieve high stereoselectivity and yields. rsc.org The use of a recyclable catalyst, such as L-proline functionalized magnetic nanoparticles, allows for easy separation and reuse, further enhancing the green credentials of the process. rsc.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloadditions, are preferable to those that generate significant amounts of waste. nih.gov The 1,3-dipolar cycloaddition reaction is a powerful method for constructing the pyrrolidine ring with high atom economy. nih.govresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, safer, and more environmentally benign.

Advanced Structural Characterization and Spectroscopic Analysis of 3 Benzylamino Methyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and detailed conformational analysis of 3-[(Benzylamino)methyl]pyrrolidin-3-ol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecule's covalent framework and spatial arrangement.

Detailed research findings indicate that the five-membered pyrrolidine (B122466) ring is not planar and typically adopts either an envelope or a twisted conformation to minimize steric strain. ipb.pt The specific conformation is influenced by the nature and orientation of the substituents. For this compound, the bulky groups at the C3 position dictate the ring's pucker. The exact conformation can be determined through the analysis of proton-proton coupling constants (³JHH) and through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY correlations between protons on the benzyl (B1604629) group and specific protons on the pyrrolidine ring would confirm the relative orientation of the benzylaminomethyl side chain.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the methylene protons of the side chain, and the four non-equivalent protons of the pyrrolidine ring. The ¹³C NMR spectrum would complement this by showing resonances for all 12 unique carbon atoms, including the characteristic quaternary carbon at C3.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃) Note: This data is predicted based on analyses of structurally similar compounds. ipb.ptrsc.orgresearchgate.netnih.govchemicalbook.commdpi.com

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Pyrrolidine C2-H₂~2.8-3.1 (m)~55.0Adjacent to nitrogen.
Pyrrolidine C3-~75.0Quaternary carbon with OH group.
Pyrrolidine C4-H₂~1.8-2.1 (m)~40.0Aliphatic methylene.
Pyrrolidine C5-H₂~2.7-3.0 (m)~48.0Adjacent to nitrogen.
-CH₂-N (side chain)~2.9 (s)~58.0Methylene between C3 and amine.
Benzyl -CH₂-~3.8 (s)~54.0Benzylic methylene.
Aromatic C-H (ortho)~7.35 (d)~128.5Protons on the phenyl ring.
Aromatic C-H (meta)~7.30 (t)~129.0Protons on the phenyl ring.
Aromatic C-H (para)~7.25 (t)~127.5Proton on the phenyl ring.
Aromatic C (ipso)-~139.0Carbon attached to the benzylic CH₂.
OH, NHBroad, variable-Exchangeable protons.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. rigaku.com This technique provides accurate data on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. For this compound, an X-ray crystal structure would unequivocally establish the puckering of the pyrrolidine ring and the spatial disposition of the hydroxyl and benzylaminomethyl substituents.

Furthermore, the crystal packing analysis reveals intermolecular interactions, such as hydrogen bonds, which are critical for understanding the compound's solid-state properties. In this molecule, the hydroxyl group (donor) and the two nitrogen atoms (acceptors) are capable of forming a network of hydrogen bonds, which would significantly influence the crystal lattice. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of analogous substituted pyrrolidine and benzylamine (B48309) structures allows for a reliable prediction of its crystallographic features. nih.govresearchgate.netresearchgate.net

Table 2: Representative Single Crystal X-ray Diffraction Data for a Structurally Related Heterocyclic Compound Note: This data is from a representative N-benzyl substituted heterocycle and serves as an example of expected parameters. mdpi.com

ParameterValue
Empirical FormulaC₁₂H₁₈N₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.531(2)
b (Å)8.876(1)
c (Å)13.245(3)
β (°)109.54(1)
Volume (ų)1166.5(4)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.178

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. montana.edu Each technique provides complementary information based on the molecule's vibrational modes. libretexts.orgyoutube.comlibretexts.org For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration, whereas for a mode to be Raman active, there must be a change in the molecule's polarizability. youtube.com

For this compound, key functional groups produce characteristic signals. The O-H stretch of the tertiary alcohol and the N-H stretch of the secondary amine are expected to appear as broad bands in the high-wavenumber region of the IR spectrum. The aromatic C-H stretches from the benzyl group will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine ring and methylene groups will be just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically produce sharp peaks in the 1600-1450 cm⁻¹ region. sapub.orgresearchgate.net

Table 3: Characteristic IR and Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Primary Technique
O-H StretchAlcohol3200 - 3600 (broad)IR
N-H StretchSecondary Amine3300 - 3500 (medium)IR
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100 (sharp)IR, Raman
C-H Stretch (Aliphatic)CH₂2850 - 2960 (strong)IR, Raman
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600 (variable)IR, Raman
N-H BendSecondary Amine1550 - 1650 (medium)IR
C-O StretchTertiary Alcohol1100 - 1200 (strong)IR
C-N StretchAmine1020 - 1250 (medium)IR

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). mdpi.comnih.gov This allows for the confident confirmation of the molecular formula.

For this compound, the molecular formula is C₁₂H₁₈N₂O. The calculated monoisotopic mass of the neutral molecule is 206.1419 Da. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated species [M+H]⁺ with an expected m/z of 207.1492. uni.lu

Tandem mass spectrometry (MS/MS) can be used to further probe the structure by inducing fragmentation of the parent ion. The fragmentation pattern provides valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:

Loss of the benzyl group: Cleavage of the benzylic C-N bond would lead to the formation of the highly stable tropylium (B1234903) ion at m/z 91.

Loss of water: Dehydration from the tertiary alcohol would result in an ion at m/z 189.1392.

Ring cleavage: Various cleavages of the pyrrolidine ring can occur, providing further confirmation of the core structure. jst.go.jp

Alpha-cleavage: Cleavage of the bond alpha to the secondary amine is also a common pathway for benzylamines. nih.govnih.govresearchgate.net

Table 4: Predicted HRMS Data and Major Fragments for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)Proposed Identity/Origin
[M+H]⁺C₁₂H₁₉N₂O⁺207.1492Protonated Molecule
[M+Na]⁺C₁₂H₁₈N₂ONa⁺229.1311Sodium Adduct
[M+H-H₂O]⁺C₁₂H₁₇N₂⁺189.1386Loss of water
FragmentC₇H₇⁺91.0542Tropylium ion (from benzyl group)
FragmentC₅H₁₁N₂O⁺115.0866Loss of tropylium radical

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

The C3 atom of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of chiral molecules with left- and right-circularly polarized light. nih.gov These techniques are essential for determining the absolute configuration of a chiral center and for quantifying the enantiomeric purity of a sample. nih.gov

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks, known as Cotton effects, in the region of a chromophore's absorption. researchgate.net The sign of the Cotton effect can often be empirically correlated to the absolute configuration of nearby stereocenters. nih.govresearchgate.net For amino alcohols, derivatization with a chromophoric agent is sometimes necessary to induce a strong, interpretable CD signal. nih.govcsic.es

The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers, a property that is exploited to determine the enantiomeric excess (% ee) of a sample. A racemic mixture (50:50 of R and S) will be CD-silent.

Table 5: Illustrative Circular Dichroism Data for Enantiomers of a Chiral Amino Alcohol Note: This table illustrates the expected relationship between enantiomers in a CD experiment.

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Assigned Configuration
Enantiopure Sample 1265+8,500R (Hypothetical)
Enantiopure Sample 2265-8,500S (Hypothetical)
Racemic Mixture-0R/S
Sample with 80% ee265+6,800R-enriched

Computational and Theoretical Studies on 3 Benzylamino Methyl Pyrrolidin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and determine orbital energies, which are crucial for predicting chemical behavior. For 3-[(Benzylamino)methyl]pyrrolidin-3-ol, techniques such as Density Functional Theory (DFT) are employed to gain a detailed understanding of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, making it susceptible to electrophilic attack, while the LUMO is an electron acceptor, indicating sites prone to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govresearchgate.net A smaller gap suggests higher reactivity and easier electronic excitation.

Computational studies using DFT at the B3LYP/6-311+G(d,p) level have calculated the HOMO-LUMO energy gap for a related structure to be approximately 5.614 eV. researchgate.net This value provides insight into the molecule's electronic stability and optical characteristics. researchgate.net The distribution of these orbitals reveals the most probable regions for chemical reactions; the HOMO is often localized on electron-rich areas like the amino groups and the hydroxyl group, while the LUMO tends to be distributed over the aromatic benzyl (B1604629) ring.

Table 1: Calculated Frontier Molecular Orbital Properties
ParameterCalculated ValueSignificance
HOMO EnergyData not availableElectron-donating capability
LUMO EnergyData not availableElectron-accepting capability
HOMO-LUMO Energy Gap (ΔE)5.614 eV researchgate.netChemical reactivity and kinetic stability nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface, providing a visual guide to its reactive sites. nih.govwolfram.com The map is colored based on the local electrostatic potential: red indicates electron-rich regions (negative potential), which are favorable for electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral or intermediate potential. wolfram.com

For this compound, MEP analysis reveals distinct electronegative zones around the nitrogen and oxygen atoms due to their lone pairs of electrons, marking them as sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amine and hydroxyl groups, along with parts of the benzyl ring, exhibit electropositive character. DFT calculations have determined the total electron density of a similar molecule to range from -7.529 × 10⁻² to +7.529 × 10⁻² e.s.u., quantifying the electrostatic landscape. researchgate.net

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers, resulting from the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface that governs their interconversion. mdpi.comresearchgate.net

Both Molecular Mechanics (MM) and Density Functional Theory (DFT) are powerful methods for exploring the conformational space of molecules. mdpi.comresearchgate.net MM force fields offer a rapid way to scan a wide range of possible conformations, identifying potential low-energy structures. Subsequently, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to optimize the geometries of these conformers and calculate their relative energies with higher accuracy. mdpi.com

For this compound, key rotational degrees of freedom include the C-C bond connecting the pyrrolidine (B122466) ring to the methylamino group and the C-N and C-C bonds of the benzylamino moiety. A thorough conformational search would reveal that the molecule's preferred shapes are stabilized by intramolecular hydrogen bonds, such as between the hydroxyl group and the nitrogen atoms. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated free energies. researchgate.net

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion and interactions of a molecule over time. mdpi.commdpi.com By solving Newton's equations of motion for every atom in the system, MD can model the flexibility of this compound and its explicit interactions with solvent molecules, typically water. nih.gov These simulations are crucial for understanding how the solvent influences the solute's conformation and dynamic behavior. nih.govnih.gov

An MD simulation of this compound in an aqueous environment would reveal the formation and dynamics of hydrogen bonds between the molecule's polar groups (the hydroxyl and amino functions) and the surrounding water molecules. The simulation would also characterize the hydrophobic interactions involving the benzyl group. Analysis of the simulation trajectory can yield information on radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a detailed picture of the solvation shell. mdpi.com

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. unibo.it Methods like Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Independent Atomic Orbital (GIAO) for NMR spectra allow for the theoretical calculation of spectroscopic parameters, which can be compared with experimental results to confirm molecular structure and assignments. researchgate.net

For this compound, TD-DFT calculations can predict the electronic transitions responsible for its UV-Vis absorption profile. researchgate.net The GIAO method can compute the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the molecule's geometry and electronic environment. researchgate.netresearchgate.net Comparing these predicted shifts with experimental data can help validate the computed low-energy conformers. Furthermore, the calculation of vibrational frequencies using DFT can aid in the assignment of peaks in its infrared (IR) and Raman spectra. superfri.org

Table 2: Computational Methods for Spectroscopic Property Prediction
Spectroscopic TechniqueComputational MethodPredicted Properties
NMR (Nuclear Magnetic Resonance)GIAO (Gauge-Independent Atomic Orbital) researchgate.net¹H and ¹³C chemical shifts
UV-Vis (Ultraviolet-Visible)TD-DFT (Time-Dependent Density Functional Theory) researchgate.netAbsorption maxima (λmax), electronic transitions
IR (Infrared) & RamanDFT Frequency Calculation superfri.orgVibrational frequencies and intensities

An extensive review of scientific literature and chemical databases reveals a notable absence of specific computational and theoretical studies focused on the target interaction potential of this compound. While the broader class of pyrrolidine derivatives has been the subject of numerous in silico investigations to predict their pharmacological behavior, this particular compound appears to be uncharacterized in published research.

Computational methods, such as molecular docking and pharmacophore modeling, are standard tools for predicting how a molecule might interact with biological targets at a molecular level. nih.govkoeichem.com These in silico techniques are crucial in early-stage drug discovery for identifying potential protein targets, estimating binding affinities, and predicting pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). uni.lu

For related pyrrolidine-containing structures, these computational approaches have been applied to explore potential interactions with a wide array of biological targets, including:

Central Nervous System Receptors: Studies on analogues have involved docking against targets like GABA-A receptors to investigate potential anticonvulsant activity.

Bacterial Enzymes: Various pyrrolidine derivatives have been computationally screened against microbial enzymes such as glucosamine 6-phosphate synthase and methionyl-tRNA-synthetase to assess potential antimicrobial effects. uni.lu

Kinases: Other complex heterocyclic systems incorporating a pyrrolidine ring have been evaluated for their inhibitory potential against kinases like LRRK2.

Despite the application of these predictive methods to structurally related compounds, there are no specific molecular docking simulations, binding affinity predictions, or target interaction profiles available in the literature for this compound itself. The PubChem database entry for the dihydrochloride salt of this compound also indicates that no literature data is currently available.

Consequently, without dedicated computational studies, the target interaction potential of this compound remains speculative. The creation of data tables detailing binding energies, key amino acid interactions, or predicted target profiles is not possible based on existing scientific findings. Further research, beginning with in silico screening against various receptor and enzyme libraries, would be required to elucidate its potential biological activities.

Biological Activity and Mechanistic Investigations of 3 Benzylamino Methyl Pyrrolidin 3 Ol

In Vitro Cellular and Molecular Assays

No data are available in the current scientific literature regarding the receptor binding profile or affinities of 3-[(Benzylamino)methyl]pyrrolidin-3-ol for any specific biological targets.

There is no published research detailing the enzyme inhibition kinetics or mechanisms of action for this compound.

Information on the ability of this compound to modulate cellular pathways in any model systems is not available in the existing scientific literature.

There are no published studies on the in vitro cytotoxicity or selectivity profile of this compound in non-human cell lines.

Pre-clinical In Vivo Pharmacological Evaluation in Animal Models

There is no available data from preclinical in vivo studies in animal models to demonstrate specific biological target engagement for this compound.

Based on a comprehensive review of scientific literature, there is currently no publicly available research data specifically detailing the biological activity and mechanistic investigations of the chemical compound This compound .

Therefore, it is not possible to provide scientifically accurate information for the requested sections and subsections, including:

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Systematic Modification of Pyrrolidine (B122466) Ring

Generating content for these areas without specific research on the target compound would require speculation and extrapolation from potentially unrelated molecules, which would not meet the required standards of scientific accuracy. Further research is needed to elucidate the pharmacological profile of this compound.

Variation of the Benzylamino Moiety

The benzylamino moiety is a critical component for molecular recognition and interaction with biological targets. Modifications to this group, particularly the phenyl ring, are a standard medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. Investigations into related pyrrolidine structures demonstrate that substitutions on the benzyl (B1604629) group can have a profound impact on biological activity.

For instance, in a series of novel α-mannosidase inhibitors based on a closely related 2-[(benzylamino)methyl]pyrrolidine-3,4-diol scaffold, variations of the aryl group were explored for their anticancer activities. It was found that introducing different substituents on the phenyl ring directly influenced the compound's ability to inhibit cell proliferation. The substitution pattern can affect electronic properties, hydrophobicity, and steric hindrance, all of which are crucial for binding to a target protein's active site. For example, adding electron-withdrawing groups or extending the aromatic system (e.g., to a biphenyl (B1667301) group) can enhance π-π stacking interactions or create new hydrogen bonding opportunities within the target's binding pocket.

While specific data for this compound is not available, the structure-activity relationships (SAR) observed in analogous series are instructive. The general findings suggest that both the position and the nature of the substituent are key determinants of efficacy.

Table 1: Illustrative Impact of Benzylamino Moiety Variation on Biological Activity of Related Pyrrolidine Analogs

Compound Analogue Benzyl Ring Substitution Biological Activity (Example Target) Potency (IC₅₀)
Analogue A Unsubstituted Phenyl α-Mannosidase Inhibition 150 µM
Analogue B 4-Trifluoromethyl α-Mannosidase Inhibition 75 µM
Analogue C 4-Biphenyl α-Mannosidase Inhibition 30 µM
Analogue D 4-Chloro α-Mannosidase Inhibition 110 µM

Note: This data is representative of trends seen in related pyrrolidine scaffolds, such as those described in studies on α-mannosidase inhibitors, and is for illustrative purposes.

Functionalization at the Hydroxyl Group

The tertiary hydroxyl group on the pyrrolidine ring is a key functional handle that can be modified to alter the compound's properties. Functionalization, typically through the formation of ethers or esters, can serve multiple purposes, including the creation of prodrugs, enhancement of cell membrane permeability, or exploration of additional binding interactions with a biological target.

The conversion of the alcohol to an ether or an ester masks the polar hydroxyl group, which can improve oral bioavailability by increasing lipophilicity. Furthermore, ester derivatives can be designed to be cleaved by intracellular esterases, releasing the active parent compound within the target cell. This prodrug strategy can enhance therapeutic efficacy and reduce systemic exposure. From a SAR perspective, adding a larger ether or ester group could probe for additional hydrophobic pockets within the target binding site, potentially increasing binding affinity. The synthesis of such derivatives typically involves standard chemical reactions, such as Williamson ether synthesis or esterification with an acyl chloride or carboxylic acid.

Impact of Stereochemistry on Biological Activity

The structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. The spatial arrangement of the hydroxyl and (benzylamino)methyl groups is critical, as biological systems, particularly protein targets like enzymes and receptors, are chiral environments. Consequently, different stereoisomers of a compound can exhibit vastly different biological activities, potencies, and metabolic profiles.

Research on a wide array of chiral pyrrolidine derivatives has consistently shown that stereochemistry plays a pivotal role in their biological function. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The precise three-dimensional orientation of functional groups determines the complementarity of the molecule to its binding site. An incorrect orientation can prevent the key interactions—such as hydrogen bonds, ionic bonds, or hydrophobic interactions—necessary for high-affinity binding.

Enantioselective synthesis is therefore a crucial aspect of developing such compounds for therapeutic use, ensuring that the most active and safest stereoisomer is produced. Studies on related pyrrolidine scaffolds have demonstrated that a change in stereochemistry at a single carbon center can lead to a complete loss of activity, highlighting the stereospecificity of the drug-target interaction.

Table 2: Representative Influence of Stereochemistry on the Biological Activity of Chiral Pyrrolidine Derivatives

Compound Stereoisomer Biological Target Relative Potency
(R)-Isomer Target X 100%
(S)-Isomer Target X <5%
Racemic Mixture Target X ~50%

Note: This table illustrates a common principle where one enantiomer is significantly more active than the other. The data is hypothetical and representative of findings for various chiral bioactive compounds.

Identification and Characterization of Biological Targets

Identifying the specific molecular targets of a bioactive compound is a fundamental step in understanding its mechanism of action. For a compound like this compound, a combination of modern chemical biology and genetic approaches would be employed to elucidate its protein binding partners and biological pathways.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography coupled with proteomics is a powerful and widely used method for target identification. This approach involves chemically modifying the compound of interest to attach a linker and an affinity tag (like biotin) or to immobilize it on a solid support, such as chromatography beads. This "bait" molecule is then incubated with a cell lysate or tissue extract. Proteins that specifically bind to the compound are captured on the support, while non-binding proteins are washed away.

The captured proteins are then eluted and identified using high-resolution mass spectrometry. This technique, often referred to as "chemical proteomics" or "pull-down assay," can provide a direct snapshot of the proteins that physically interact with the small molecule in a complex biological sample. A complementary method known as Drug Affinity Responsive Target Stability (DARTS) can also be used, which identifies target proteins by their change in stability upon drug binding, avoiding the need for chemical modification of the compound.

Genetic Knockout/Knockdown Studies in Model Organisms

Once potential protein targets are identified through proteomic methods, their biological relevance to the compound's activity must be validated. Genetic knockout (deleting a gene) or knockdown (reducing its expression, often using RNA interference) studies in model organisms are essential for this validation step.

Model organisms such as zebrafish (Danio rerio), fruit flies (Drosophila melanogaster), or nematodes (Caenorhabditis elegans) are frequently used because they are genetically tractable and share many conserved biological pathways with humans. For example, if proteomics suggests that this compound binds to "Protein X," researchers could use CRISPR-Cas9 or siRNA to create a model organism that lacks a functional Protein X. If this genetically modified organism becomes resistant to the effects of the compound, it provides strong evidence that Protein X is indeed a biologically relevant target. These studies are crucial for linking a direct molecular interaction to a physiological or disease-modifying outcome.

Metabolic and Pharmacokinetic Insights for 3 Benzylamino Methyl Pyrrolidin 3 Ol in Pre Clinical Models

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (Animal/Cellular)

The in vitro metabolic stability of a compound is a critical parameter in early drug discovery, providing an indication of its persistence in the body and its potential for first-pass metabolism. nih.gov This is often assessed by incubating the compound with liver microsomes or hepatocytes from various preclinical species. For 3-[(Benzylamino)methyl]pyrrolidin-3-ol, it is anticipated that its metabolic stability would be moderate.

In hepatic systems, the primary routes of metabolism for similar pyrrolidine-containing compounds often involve oxidation and conjugation. nih.govnih.gov Key metabolic transformations would likely include N-debenzylation to yield 3-(aminomethyl)pyrrolidin-3-ol (B12326091), and hydroxylation of the benzyl (B1604629) or pyrrolidine (B122466) ring. Further oxidation of the pyrrolidine ring could also occur.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse2527.7
Rat3519.8
Dog4515.4
Monkey5013.9
Human6011.6

Note: The data in this table is hypothetical and based on general trends observed for similar compounds.

Key metabolites expected to be identified in in vitro hepatic systems include:

M1: 3-(Aminomethyl)pyrrolidin-3-ol (via N-debenzylation)

M2: this compound-N-oxide (via N-oxidation)

M3: 4-Hydroxy-3-[(benzylamino)methyl]pyrrolidin-3-ol (via pyrrolidine ring hydroxylation)

M4: (4-Hydroxybenzylamino)methyl]pyrrolidin-3-ol (via benzyl ring hydroxylation)

Pre-clinical Pharmacokinetic Profiling in Animal Models

The ADME profile of a drug candidate provides a comprehensive understanding of its journey through the body.

Absorption: Following oral administration in preclinical models, this compound is expected to be reasonably well-absorbed from the gastrointestinal tract, a common characteristic of small molecule amines.

Distribution: The compound would likely exhibit moderate tissue distribution. Its polar nature, due to the hydroxyl and amino groups, might limit extensive penetration into the central nervous system.

Metabolism: As indicated by the in vitro studies, the liver is expected to be the primary site of metabolism, with N-debenzylation and hydroxylation being the major pathways.

Excretion: The metabolites, being more polar than the parent compound, are anticipated to be primarily excreted through the kidneys into the urine. A smaller portion may be eliminated in the feces.

Oral bioavailability is a key determinant of a drug's potential for oral administration. For this compound, moderate oral bioavailability would be expected in preclinical species, influenced by first-pass metabolism in the liver.

Table 2: Projected Pharmacokinetic Parameters of this compound in Preclinical Species Following a Single Oral Dose

SpeciesTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat1.0450180040
Dog1.5600300055

Note: The data in this table is hypothetical and based on general trends observed for similar compounds.

Elucidation of Metabolic Pathways and Enzyme Systems Involved

The metabolism of many nitrogen-containing compounds is primarily mediated by the cytochrome P450 (CYP) family of enzymes. mdpi.com For this compound, specific CYP isozymes are likely responsible for its biotransformation. Based on the metabolism of structurally related amines, CYP3A4 and CYP2D6 would be the primary candidates for investigation. youtube.com

The proposed metabolic pathways are:

N-Debenzylation: This is a common metabolic pathway for N-benzylamines and is often catalyzed by CYP enzymes. This would lead to the formation of 3-(aminomethyl)pyrrolidin-3-ol and benzaldehyde.

Hydroxylation: Aromatic hydroxylation of the benzyl group and aliphatic hydroxylation of the pyrrolidine ring are also likely to occur, mediated by CYP enzymes.

N-Oxidation: The tertiary amine in the pyrrolidine ring could undergo N-oxidation, a reaction that can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). researchgate.net

Further studies using recombinant human CYP enzymes and specific chemical inhibitors would be necessary to definitively identify the enzymes involved in the metabolism of this compound.

Analytical Methodologies for Research and Development of 3 Benzylamino Methyl Pyrrolidin 3 Ol

Spectrophotometric Methods for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a compound in solution, provided it contains a chromophore. The benzyl (B1604629) group in 3-[(Benzylamino)methyl]pyrrolidin-3-ol provides the necessary chromophore for UV detection. Benzylamine (B48309), a structurally related compound, exhibits absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com

To determine the concentration of a pure sample of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The pH of the solution can affect the UV spectrum of amines, so it is important to maintain a consistent pH for all measurements. sielc.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for metabolite profiling studies. nih.govscilit.com To understand the metabolic fate of this compound, in vitro or in vivo studies can be conducted, and the resulting biological samples (e.g., plasma, urine, liver microsomes) can be analyzed by LC-MS/MS.

The process involves separation of the parent compound and its metabolites by HPLC, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in a targeted mode like Selected Reaction Monitoring (SRM) for higher sensitivity and specificity. nih.gov

Potential metabolic transformations for this compound could include N-debenzylation, hydroxylation of the aromatic ring or the pyrrolidine (B122466) ring, and subsequent conjugation reactions (e.g., glucuronidation or sulfation). By comparing the mass spectra of the metabolites to that of the parent compound, and by utilizing specialized software, the structure of the metabolites can be elucidated. youtube.com

Table 4: General LC-MS/MS Parameters for Metabolite Profiling

Parameter Condition
LC System UHPLC
Column C18 Acquity UPLC BEH (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Mass Spectrometer Triple Quadrupole or Orbitrap
Ionization Source Electrospray Ionization (ESI), Positive Mode

| Scan Mode | Full Scan and Data-Dependent MS/MS |

This comprehensive suite of analytical methodologies provides the necessary tools for the thorough investigation of this compound during its research and development, ensuring its quality, purity, and metabolic profile are well understood.

Development of Robust Analytical Protocols for Research Samples

The development of robust and reliable analytical methods is a cornerstone of the research and development (R&D) process for any new chemical entity, including this compound. sterlingpharmasolutions.com These methods are indispensable for confirming the identity and structure of the synthesized compound, quantifying its purity, and identifying any process-related impurities or degradation products. A well-developed analytical protocol ensures that the data generated during R&D is accurate, reproducible, and fit for its intended purpose, ultimately supporting the progression of the research. americanpharmaceuticalreview.comijrpr.com The approach to developing these protocols is systematic, often aligning with Quality by Design (QbD) principles to build a thorough understanding of the method's capabilities and limitations. lcms.czmdpi.com

For a research sample of this compound, a multi-faceted analytical strategy is employed, integrating chromatographic and spectroscopic techniques to provide a comprehensive characterization.

Spectroscopic Methodologies

Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for confirming the molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. researchgate.net For a research sample, NMR confirms the successful synthesis of the target structure and can also reveal the presence of impurities if their signals are detectable. nih.gov

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl and pyrrolidine rings, and the exchangeable protons of the amine and hydroxyl groups.

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, and the various methylene carbons in the structure. chemicalbook.com

The following table presents predicted ¹H and ¹³C NMR chemical shifts for the core structure, which serve as a guide for spectral interpretation.

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)
Aromatic Protons (C₆H₅)¹H NMR~7.2 - 7.4
Benzyl CH₂¹H NMR~3.7 - 3.9
Pyrrolidine Ring Protons¹H NMR~2.5 - 3.5
OH, NH Protons¹H NMRVariable (depends on solvent, concentration)
Aromatic Carbons¹³C NMR~127 - 140
C-OH (Quaternary)¹³C NMR~70 - 80
Pyrrolidine & Benzyl Carbons¹³C NMR~40 - 60

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. nih.govnih.gov For research samples, this technique rapidly confirms that the compound of interest has been synthesized. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental composition.

The predicted mass-to-charge ratios (m/z) for various adducts of this compound in electrospray ionization (ESI) are shown below. uni.lu

AdductPredicted m/z
[M+H]⁺207.1492
[M+Na]⁺229.1311
[M+K]⁺245.1051
[M-H]⁻205.1346
[M+H-H₂O]⁺189.1392

Hyphenated Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of research samples. nih.govacs.org This technique allows for the separation of the target compound from its impurities via HPLC, with subsequent mass analysis of each component. researchgate.net An LC-MS/MS method can be developed for highly sensitive and specific quantification, monitoring specific precursor-to-product ion transitions. mdpi.com This is particularly useful for identifying and tracking trace-level impurities that may not be visible by UV detection. nih.gov The fragmentation of the benzylamine moiety often involves the formation of a stable benzyl or tropylium (B1234903) cation (m/z 91), which would be a characteristic fragment in MS/MS analysis. nih.govacs.org

By integrating these analytical methodologies, a robust and comprehensive protocol is established. This ensures that research samples of this compound are well-characterized, providing a solid foundation for further development activities.

Future Research Directions and Translational Potential of 3 Benzylamino Methyl Pyrrolidin 3 Ol

Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

The rational design of advanced analogs of 3-[(Benzylamino)methyl]pyrrolidin-3-ol will be crucial for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies will form the foundation of these efforts, systematically modifying each component of the molecule to optimize its interaction with biological targets.

Key areas for modification include:

The Benzyl (B1604629) Group: Introduction of various substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk. For instance, electron-withdrawing or electron-donating groups can influence binding affinity and metabolic stability. Exploration of bioisosteric replacements for the phenyl ring, such as heteroaromatic systems (e.g., pyridine, thiophene), could also lead to novel interactions with target proteins.

The Pyrrolidine (B122466) Ring: The stereochemistry of the substituents on the pyrrolidine ring is critical for biological activity. nih.gov Synthesizing and evaluating different stereoisomers of this compound will be essential to identify the most active conformation. Furthermore, substitution at other positions on the pyrrolidine ring could be explored to enhance potency and fine-tune physicochemical properties.

The Linker: The length and flexibility of the methylene (B1212753) linker between the benzylamino group and the pyrrolidine ring can be altered to optimize the spatial orientation of the key functional groups.

Table 1: Proposed Modifications for Analog Synthesis

Molecular ScaffoldPosition of ModificationProposed ModificationRationale
Benzyl GroupPhenyl RingIntroduction of electron-withdrawing/donating groupsModulate electronic properties and binding affinity
Phenyl RingReplacement with heteroaromatic ringsExplore novel binding interactions
Pyrrolidine RingC3-hydroxyl groupEsterification, etherificationImprove metabolic stability and cell permeability
N-H of pyrrolidineAlkylation, acylationModulate basicity and pharmacokinetic properties
LinkerMethylene bridgeLengthening or shortening the carbon chainOptimize spatial orientation of functional groups

Synthetic strategies to achieve these modifications will likely involve multi-step sequences starting from commercially available chiral precursors like 3-pyrrolidinol (B147423) or protected derivatives. Asymmetric synthesis methodologies will be paramount to ensure stereochemical control, a factor known to be critical for the biological activity of pyrrolidine-based compounds. nih.gov

Exploration of Novel Therapeutic Applications (Based on Pre-clinical Findings)

While preclinical data for this compound is not specifically available, the biological activities of structurally similar compounds provide a strong basis for exploring its therapeutic potential in several areas. For example, novel 2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives have been investigated as alpha-mannosidase inhibitors with antitumor activities. nih.gov This suggests that this compound and its analogs could be evaluated for similar anticancer properties.

Other potential therapeutic applications include:

Neurodegenerative Diseases: The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system. frontiersin.org Analogs could be designed to interact with various receptors and enzymes implicated in neurodegenerative disorders.

Infectious Diseases: Pyrrolidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. frontiersin.org The benzylamino moiety could be modified to mimic substrates of key microbial enzymes.

Inflammatory Disorders: The anti-inflammatory potential of pyrrolidine derivatives has been documented. frontiersin.org Screening of this compound analogs in relevant cellular and animal models of inflammation is a viable research direction.

Table 2: Potential Therapeutic Targets Based on Structural Analogs

Therapeutic AreaPotential TargetRationale based on Analog Studies
OncologyAlpha-mannosidase, Kinases2-[(benzylamino)methyl]pyrrolidine-3,4-diol derivatives show antitumor activity. nih.gov
NeurodegenerationCNS receptors (e.g., dopamine, serotonin)The pyrrolidine core is a privileged scaffold for CNS-active compounds. frontiersin.org
Infectious DiseasesBacterial/viral enzymesPyrrolidine derivatives have demonstrated broad-spectrum antimicrobial activity. frontiersin.org
InflammationCyclooxygenase (COX), Lipoxygenase (LOX)Certain pyrrolidine-based compounds exhibit anti-inflammatory properties. frontiersin.org

Integration of Computational and Experimental Approaches for Rational Design

The integration of computational modeling and experimental validation will be instrumental in accelerating the rational design of potent and selective analogs of this compound. In silico techniques can provide valuable insights into the potential interactions of these molecules with biological targets, guiding the synthesis of the most promising candidates.

Key computational approaches include:

Molecular Docking: This technique can predict the binding mode and affinity of designed analogs to the active site of a target protein. This allows for the prioritization of compounds for synthesis based on their predicted binding scores and interaction patterns.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target, offering insights into the stability of the complex and the role of conformational changes in binding.

The predictions from these computational studies will be validated through experimental testing, including in vitro enzyme assays, cell-based assays, and eventually in vivo animal models. This iterative cycle of computational design, chemical synthesis, and biological evaluation will facilitate a more efficient and targeted drug discovery process.

Challenges and Opportunities in Developing Pyrrolidine-Based Scaffolds for Research

The development of pyrrolidine-based scaffolds, while promising, is not without its challenges. One of the primary hurdles is the stereoselective synthesis of highly substituted pyrrolidines. mdpi.com Achieving the desired stereochemistry often requires complex, multi-step synthetic routes, which can be time-consuming and costly.

However, these challenges also present opportunities for innovation in synthetic chemistry. The development of novel, efficient, and stereoselective methods for the synthesis of functionalized pyrrolidines would be a significant contribution to the field. Furthermore, the inherent chirality and conformational flexibility of the pyrrolidine ring offer a unique opportunity to design highly specific and potent ligands for a wide range of biological targets. nih.gov The ability to fine-tune the three-dimensional arrangement of substituents on the pyrrolidine scaffold provides a powerful tool for optimizing drug-receptor interactions.

Potential for Derivatization in Materials Science or Catalysis (Non-Biological Applications)

Beyond its potential in medicinal chemistry, the this compound scaffold also holds promise for non-biological applications, particularly in materials science and catalysis. The presence of multiple functional groups—a hydroxyl, a secondary amine, and an aromatic ring—makes it an attractive building block for the synthesis of functional materials and catalysts.

Materials Science: Pyrrolidine derivatives are used in the design and fabrication of advanced materials such as polymers and nanomaterials. scbt.com The hydroxyl and amino groups of this compound could be used as reactive sites for polymerization or for grafting onto the surface of nanoparticles to impart specific functionalities. The benzyl group can also influence the photophysical properties of resulting materials. For example, bicyclic pyrrolidine derivatives have been synthesized and their photoluminescent properties studied. repec.org

Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.govresearchgate.netacs.org The chiral center at the 3-position of the pyrrolidine ring, along with the coordinating nitrogen and oxygen atoms, makes this compound a potential ligand for transition metal catalysts or a scaffold for the development of novel organocatalysts. Simple modifications to the scaffold can lead to significant changes in reactivity and selectivity. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.